Methyl 11-(1H-imidazol-1-yl)undecanoate
CAS No.: 72338-54-6
Cat. No.: VC19370264
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72338-54-6 |
|---|---|
| Molecular Formula | C15H26N2O2 |
| Molecular Weight | 266.38 g/mol |
| IUPAC Name | methyl 11-imidazol-1-ylundecanoate |
| Standard InChI | InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3 |
| Standard InChI Key | NQVPUMGTZBFNTN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCCCCCN1C=CN=C1 |
Introduction
Structural and Chemical Identity
Methyl 11-(1H-imidazol-1-yl)undecanoate (C₁₅H₂₆N₂O₂) consists of an undecanoic acid backbone with a methyl ester at one terminus and a 1H-imidazole ring at the opposite terminus. The imidazole group, a five-membered aromatic ring with two nitrogen atoms, introduces polarity and hydrogen-bonding capacity, while the long alkyl chain confers hydrophobicity. Key structural features include:
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Molecular formula: C₁₅H₂₆N₂O₂
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Molecular weight: 266.38 g/mol
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Functional groups: Methyl ester (RCOOCH₃), tertiary amine (imidazole N), and aliphatic hydrocarbon chain.
The compound’s amphiphilic nature suggests potential as a surfactant or ionizable lipid in drug delivery systems .
Synthetic Strategies
N-Alkylation of Imidazole
The most viable route to Methyl 11-(1H-imidazol-1-yl)undecanoate involves N-alkylation of imidazole with methyl 11-bromoundecanoate (or a related alkylating agent). This method mirrors solvent-free protocols for synthesizing imidazol-1-yl-acetic acid derivatives .
Procedure:
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Reaction setup: Imidazole (1.2 eq), methyl 11-bromoundecanoate (1 eq), and potassium carbonate (2 eq) are mixed under solvent-free conditions.
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Conditions: Heating at 80–90°C for 12–24 hours with stirring.
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Work-up: The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to yield the title compound.
Key considerations:
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Longer reaction times are required due to steric hindrance from the undecanoate chain.
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Alternative alkylating agents (e.g., methyl 11-tosylundecanoate) may improve yields .
Spectroscopic Characterization
Hypothetical data for Methyl 11-(1H-imidazol-1-yl)undecanoate, extrapolated from analogous compounds :
Table 1: NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.52 (s, 1H) | Singlet | Imidazole H2 |
| ¹H | 7.08 (s, 1H) | Singlet | Imidazole H4/H5 |
| ¹H | 3.67 (s, 3H) | Singlet | OCH₃ |
| ¹H | 4.20 (t, 2H) | Triplet (J=7 Hz) | N-CH₂-(CH₂)₉- |
| ¹H | 1.25–1.35 (m, 16H) | Multiplet | Aliphatic CH₂ |
Table 2: IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1745 | C=O (ester) |
| 3100–3000 | Aromatic C-H (imidazole) |
| 2850–2950 | Aliphatic C-H |
Physicochemical Properties
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Solubility: Miscible with chloroform, DCM, and THF; sparingly soluble in water.
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Melting point: Estimated 45–50°C (based on alkyl chain length).
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group.
Challenges and Future Directions
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Synthetic optimization: Improving yields via phase-transfer catalysts or microwave-assisted reactions.
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Biological profiling: Screening for antimicrobial or anticancer activity.
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Derivatization: Introducing additional functional groups (e.g., fluorination) to modulate properties.
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